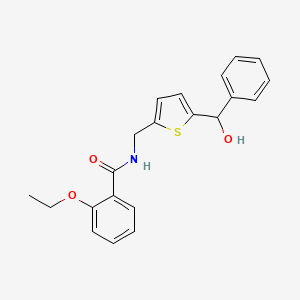

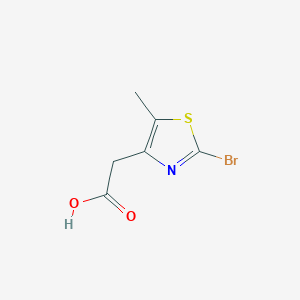

![molecular formula C16H13N3O4S B2400400 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 868376-31-2](/img/structure/B2400400.png)

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including an allyl group, a nitro group, a carboxamide group, and a benzo[d]thiazole group. These groups could potentially contribute to the compound’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the allyl and nitro groups, and the formation of the carboxamide group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The allyl group would provide some degree of unsaturation, and the nitro group could contribute to the compound’s reactivity.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the nitro group could make the compound susceptible to reduction reactions, and the allyl group could potentially participate in reactions involving the addition of nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the carboxamide group could contribute to the compound’s solubility in water, while the nitro group could influence its acidity.Scientific Research Applications

Application in Chemosensor Development

One of the significant applications of compounds related to (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is in the development of chemosensors. A study by Wang et al. (2015) highlighted the synthesis of coumarin benzothiazole derivatives for recognizing cyanide anions. These compounds exhibit photophysical properties and can undergo Michael addition reactions, enabling color change detection of cyanide anions, observable by the naked eye (Wang et al., 2015).

Catalytic Activity in Organic Synthesis

In another application, Junquera et al. (2012) reported on R-Allyl Nickel(II) complexes with chelating N-Heterocyclic Carbenes, showcasing their catalytic activity towards dimerization and hydrosilylation of styrenes. Such complexes demonstrate significant potential in organic synthesis, particularly in reactions involving styrene derivatives (Junquera et al., 2012).

Development of Antihypertensive Agents

Furthermore, compounds structurally similar to the subject compound have been explored for their potential in developing antihypertensive agents. Abdel-Wahab et al. (2008) synthesized various derivatives with thiazolyl and triazolyl moieties, some of which demonstrated promising antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).

Antimicrobial and Anticancer Evaluation

Verma et al. (2022) synthesized derivatives of pyrimidine clubbed with thiazolidinone, which were evaluated for their antimicrobial and anticancer properties. These compounds showed promising results against microbial strains and demonstrated potent anticancer activity against HeLa Cervical cancer cell Line (Verma et al., 2022).

Safety And Hazards

Without specific toxicity data, it’s difficult to provide a detailed analysis of the compound’s safety and hazards. However, compounds containing nitro groups can sometimes be explosive, so appropriate safety precautions should be taken when handling this compound.

Future Directions

Future research could involve studying the compound’s biological activity, determining its mechanism of action, and optimizing its structure for increased potency and selectivity towards its target.

Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific experimental data and literature sources are needed.

properties

IUPAC Name |

N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-3-9-18-14-10(2)5-4-6-12(14)24-16(18)17-15(20)11-7-8-13(23-11)19(21)22/h3-8H,1,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJLHRAWRWNVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)

![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate](/img/structure/B2400326.png)

![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)